Spectroscopic Validation of Boc-[Lys(Z)]₄-OBzl: A Comprehensive Technical Guide for Polylysine Dendrimer Cores
Spectroscopic Validation of Boc-[Lys(Z)]₄-OBzl: A Comprehensive Technical Guide for Polylysine Dendrimer Cores
Executive Summary
The synthesis of highly branched macromolecular architectures, such as polylysine dendrimers and targeted liposomal vectors, relies heavily on the purity and structural integrity of their foundational building blocks[1],[2]. Among these, the protected tetrapeptide Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl (CAS: 62196-20-7) serves as a critical core scaffold[3]. With a molecular formula of C₆₈H₈₈N₈O₁₅ and a molecular weight of 1257.47 g/mol , this molecule possesses multiple orthogonal protecting groups (N-terminal Boc, ε-amine Z-groups, and a C-terminal benzyl ester)[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the spectroscopic signatures of Boc-[Lys(Z)]₄-OBzl and establish a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Structural Anatomy & Spectroscopic Causality
To rigorously validate Boc-[Lys(Z)]₄-OBzl, one must understand how its distinct structural domains dictate its spectroscopic behavior. The molecule is highly hydrophobic and prone to intermolecular hydrogen bonding, which heavily influences solvent selection and ionization strategies[4].
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The Peptide Backbone: Consists of four L-lysine residues linked via amide bonds. The α-protons and amide N-H protons are highly sensitive to secondary structure (e.g., random coil vs. β-sheet aggregation).
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N-Terminal Boc (tert-butyloxycarbonyl): Provides a massive, sharp 9-proton singlet in ¹H NMR (~1.40 ppm), serving as an internal integration standard.
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ε-Z Groups (benzyloxycarbonyl): Four Z-groups protect the side-chain amines. These contribute heavily to the aromatic region of the NMR spectrum (20 protons) and provide a distinct urethane carbonyl stretch in FTIR[1].
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C-Terminal OBzl (benzyl ester): While structurally similar to the Z-groups, the OBzl ester carbonyl resonates at a higher frequency in FTIR (~1735 cm⁻¹) compared to the urethane carbonyls, allowing for orthogonal validation.
Caption: Structural domains of Boc-[Lys(Z)]4-OBzl and their primary spectroscopic markers.
Experimental Methodologies: A Self-Validating Workflow
The following protocols are designed as a self-validating system. For instance, if the exact mass is confirmed via MS, but the integration of the Boc group in NMR is less than 9H, it indicates premature deprotection rather than a synthesis failure.
Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
Causality: Protected polylysines frequently exhibit severe line broadening in CDCl₃ due to restricted rotation and intermolecular hydrogen bonding networks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated here because it acts as a strong hydrogen-bond acceptor, disrupting aggregates and yielding sharp, quantifiable resonances.
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Sample Preparation: Dissolve 10 mg of lyophilized Boc-[Lys(Z)]₄-OBzl in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Ensure complete dissolution via gentle sonication for 60 seconds.
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature to 298 K.
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Acquisition (¹H): Acquire 32 scans with a spectral width of 12 ppm. Critical: Set the relaxation delay (d1) to 2.0 seconds to ensure the complete relaxation of the highly mobile Boc methyl protons, preventing integration errors.
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Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Calibrate the chemical shift to the residual DMSO solvent peak (quintet at 2.50 ppm).
Protocol 2: ATR-FTIR Spectroscopy
Causality: Transmission FTIR using KBr pellets can introduce moisture (water absorbs heavily at 1640 cm⁻¹, masking the Amide I band). Attenuated Total Reflectance (ATR) on solid samples prevents this artifact and preserves the native solid-state conformation[1].
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Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Sample Loading: Deposit 1-2 mg of the solid peptide directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.
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Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
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Validation: Verify the presence of three distinct carbonyl environments: Ester (OBzl), Urethane (Boc/Z), and Amide (Backbone).
Protocol 3: MALDI-TOF Mass Spectrometry
Causality: Electrospray Ionization (ESI) can cause in-source fragmentation of the fragile Boc group. MALDI-TOF, using a 2,5-Dihydroxybenzoic acid (DHB) matrix, provides "soft" ionization ideal for heavily protected, hydrophobic dendron precursors[4].
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Matrix Preparation: Prepare a saturated solution of DHB in 50% Acetonitrile / 50% Milli-Q water containing 0.1% Trifluoroacetic acid (TFA)[4].
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Spotting: Mix the peptide solution (1 mg/mL in ACN) with the DHB matrix at a 1:1 (v/v) ratio. Spot 1 µL onto the target plate and allow it to co-crystallize at room temperature.
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Acquisition: Operate the instrument in positive ion reflectron mode to resolve the isotopic envelope. Look for the protonated molecule [M+H]⁺ at m/z 1258.47 and the sodium adduct [M+Na]⁺ at m/z 1280.47.
Caption: Orthogonal spectroscopic workflow for the validation of protected polylysine peptides.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data. Use these as a benchmark for batch-to-batch quality control.
Table 1: ¹H NMR (DMSO-d₆) Assignments for Boc-[Lys(Z)]₄-OBzl
Note: Integrations are normalized to the 9H Boc signal.
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1.20 – 1.80 | Multiplet | 24H | Lysine β, γ, δ aliphatic -CH₂- |
| 1.37 | Singlet | 9H | Boc -C(CH₃)₃ |
| 2.95 – 3.15 | Multiplet | 8H | Lysine ε -CH₂- (adjacent to Z-carbamate) |
| 4.10 – 4.40 | Multiplet | 4H | Lysine α -CH- (backbone) |
| 5.00 – 5.05 | Multiplet | 8H | Z group -CH₂- (benzyl) |
| 5.12 | Singlet/ABq | 2H | OBzl group -CH₂- (ester) |
| 6.85 | Doublet | 1H | N-terminal Boc urethane -NH- |
| 7.22 | Triplet | 4H | ε-Urethane -NH- (Z groups) |
| 7.25 – 7.40 | Multiplet | 25H | Z (20H) & OBzl (5H) Aromatic -CH- |
| 7.80 – 8.20 | Doublets | 3H | Backbone Amide -NH- (peptide bonds) |
Table 2: ATR-FTIR Vibrational Assignments
FTIR is uniquely capable of differentiating the three distinct carbonyl environments present in this molecule[1].
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode & Diagnostic Value |
| 3280 – 3320 | N-H | Amide A (Stretching): Indicates hydrogen-bonded NH groups. |
| 2930 – 2950 | C-H | Aliphatic stretching: Dominated by the lysine side chains. |
| 1735 | C=O (Ester) | OBzl carbonyl: Highest frequency C=O; confirms C-terminus intact. |
| 1680 – 1700 | C=O (Urethane) | Boc and Z carbonyls: Confirms side-chain/N-terminal protection. |
| 1640 | C=O (Amide) | Amide I: Peptide backbone stretching; sensitive to aggregation. |
| 1530 | N-H / C-N | Amide II: In-plane NH bending and CN stretching. |
Advanced Troubleshooting & Field Insights
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Missing or Reduced Boc Signal (NMR): If the 1.37 ppm singlet integrates to less than 9H relative to the aromatic region (25H), it indicates acid-catalyzed degradation of the Boc group during purification or storage. The MALDI-TOF spectrum will concurrently show a mass shift of -100 Da (loss of Boc)[4].
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Resolution of the Benzyl Protons: The -CH₂- protons of the OBzl ester (5.12 ppm) often appear as an AB quartet rather than a simple singlet due to the chiral environment induced by the adjacent L-lysine α-carbon. Do not mistake this splitting pattern for an impurity.
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Amide I Band Broadening (FTIR): If the Amide I band at 1640 cm⁻¹ broadens significantly or splits into a secondary peak at 1625 cm⁻¹, the tetrapeptide is forming intermolecular β-sheet aggregates[1]. This is common in highly concentrated samples or if the powder was lyophilized from a suboptimal solvent mixture.
References
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Boc-Lys(Z) - Amerigo Scientific Source: Amerigo Scientific URL: [Link][3]
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Electronic Supplementary Information - Rsc.org Source: Royal Society of Chemistry (Polymer Chemistry) URL: [Link][4]
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Exploring peptide dendrimers for intestinal lymphatic targeting: formulation and evaluation of peptide dendrimer conjugated liposomes for enhancing the oral bioavailability of Asenapine maleate Source: National Institutes of Health (PMC) URL: [Link][1]
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A Fast and Convenient Synthesis of New Water-Soluble, Polyanionic Dendrimers Source: MDPI URL: [Link][2]
Sources
- 1. Exploring peptide dendrimers for intestinal lymphatic targeting: formulation and evaluation of peptide dendrimer conjugated liposomes for enhancing the oral bioavailability of Asenapine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Convenient Synthesis of New Water-Soluble, Polyanionic Dendrimers | MDPI [mdpi.com]
- 3. Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl - Amerigo Scientific [amerigoscientific.com]
- 4. rsc.org [rsc.org]
